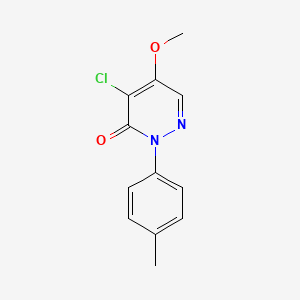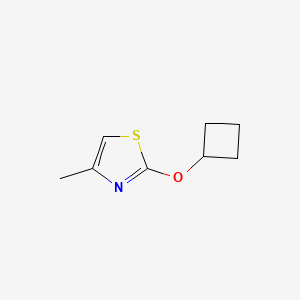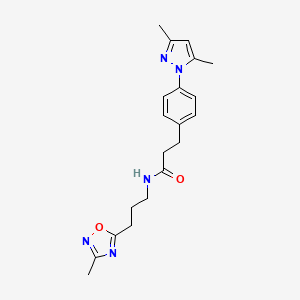
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a derivative of the pyridazinone class, which is known for its diverse biological activities and potential applications in pharmaceutical chemistry. Pyridazinones are heterocyclic compounds that have been extensively studied due to their pharmacological properties, including cardiotonic, anticancer, antiangiogenic, antioxidant, and fungicidal activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions, including acylation, cyclization, and substitution reactions. For instance, the synthesis of related pyridazinone derivatives has been achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Additionally, the enzymatic and chemical treatment has been used to prepare intermediates for microbial degradation studies . The synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone involved reactions with trifluoroethylation agents and observed methyl group migration, indicating the complexity and reactivity of these molecules .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core with various substituents that influence their chemical behavior and biological activity. The presence of chloro, methoxy, and methylphenyl groups in the compound of interest suggests potential sites for further chemical modifications and interactions with biological targets .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions, including enantioseparation, which is crucial for the preparation of chiral compounds with specific biological activities . The reactivity of these compounds towards different reagents, such as trifluoroethylation agents, formaldehyde, and secondary amines, has been explored to synthesize a wide array of derivatives with potential biological applications . Moreover, the bacterial degradation of pyridazinone derivatives has been studied, revealing the metabolic pathways and the formation of different metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. The use of chromatographic techniques and chiral stationary phases has been reported for the efficient separation of enantiomers, which is important for the pharmaceutical industry . The large-scale synthesis of related compounds has been developed to optimize yield and purity, demonstrating the scalability of these syntheses for industrial applications . The biological activities of these compounds, including their fungicidal and α1-antagonist activities, have been evaluated, indicating their potential as pharmaceutical agents .
科学的研究の応用
Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, similar in structure to the compound of interest, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing potential for the treatment of inflammation and pain associated with arthritis. These compounds, exemplified by ABT-963, demonstrate high selectivity for COX-2 over COX-1, improved aqueous solubility, and significant oral anti-inflammatory potency, along with reduced gastrointestinal side effects in animal models (Asif, 2016).
Synthesis and Impurities in Pharmaceuticals
The review on the synthesis of omeprazole, a proton pump inhibitor, highlights the importance of understanding the chemical impurities that can arise in the manufacturing process of drugs. This knowledge is crucial for developing safer and more effective pharmaceuticals. The compound of interest, due to its structural similarity, could potentially be involved in similar research focused on optimizing drug synthesis and minimizing harmful impurities (Saini et al., 2019).
Antioxidant Properties
Chromones and their derivatives, which share a core structure with the compound , have been recognized for their antioxidant properties. These compounds can neutralize active oxygen species and interrupt free radical processes, thereby offering protection against cell impairment and various diseases. The role of specific functional groups in enhancing radical scavenging activity has been particularly noted, suggesting potential areas of study for the compound of interest (Yadav et al., 2014).
Diverse Pharmacological Activities
Azolo[d]pyridazinones, structurally related to pyridazinone derivatives, have been associated with a wide range of biological activities, including antidiabetic, antiasthmatic, anticancer, and anti-inflammatory effects. The significance of the pyridazinone scaffold against various targets such as PDE, COX, and DPP-4 has been extensively reviewed, highlighting the versatility and potential of these compounds in drug discovery and development (Tan & Ozadali Sari, 2020).
特性
IUPAC Name |
4-chloro-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSHGSEVYLBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)



![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)
